N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-22-13-12-20(25-14-5-15-30(25,27)28)16-21(22)24-23(26)19-10-8-18(9-11-19)17-6-3-2-4-7-17/h2-4,6-13,16H,5,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXIIKOCSYPLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the methoxy group and the dioxidoisothiazolidinyl moiety. Common reagents used in these reactions include halogenated biphenyls, methoxy-substituted phenyl derivatives, and isothiazolidinone precursors. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl moiety to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the biphenyl core or the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives with modified functional groups.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biphenyl carboxamide scaffold is widely utilized in drug design. Below is a comparative analysis of key analogs:
Physicochemical Properties
- logP and Solubility : Thiazole-substituted analogs () exhibit moderate logP (~4.0), balancing lipophilicity and aqueous solubility. The target compound’s sulfone group may lower logP compared to purely hydrophobic analogs (e.g., 8 ), improving pharmacokinetics.
- Molecular Weight : Most analogs fall within 280–500 Da, adhering to Lipinski’s rules. The target compound (~435 Da) remains within this range, suggesting favorable drug-likeness.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide (CAS Number: 897619-97-5) is a complex organic compound notable for its diverse biological activities. This article explores its structural characteristics, biological mechanisms, and potential therapeutic applications, drawing from various research findings and case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 422.5 g/mol. The structure features a biphenyl core with a carboxamide functional group and a dioxidoisothiazolidin moiety, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 897619-97-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell cycle regulation. Research indicates that this compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle progression. By inhibiting CDK2, the compound may effectively halt the proliferation of cancer cells, suggesting its potential as an anticancer agent.
Anticancer Properties
Studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide has been shown to inhibit CDK2 effectively, leading to reduced cell growth in various cancer cell lines. This suggests that this compound may possess similar properties.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces the viability of cancer cells when exposed to varying concentrations. The IC50 values indicate potent activity against several cancer types.
- Mechanistic Insights : Further research into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds known for their biological activities:
| Compound Name | Key Features |
|---|---|
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-3-methylbenzamide | Inhibits CDK2; potential anticancer agent; similar structural features. |
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-3-fluorobenzamide | Exhibits antibacterial properties; alternative therapeutic applications. |
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-N-isopentyloxalamide | Unique oxalamide functional group; potential for different biological interactions. |
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodology : Synthesis typically involves multi-step reactions starting with functionalized biphenyl precursors. A common approach includes:
Coupling of biphenyl-4-carboxylic acid derivatives with amines via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Introduction of the dioxidoisothiazolidinyl moiety through sulfonylation or cyclization reactions under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Critical Conditions :
- Solvent choice (polar aprotic solvents like DMF enhance reactivity).
- Catalytic agents (e.g., DMAP for acyl transfer).
- Purification via column chromatography or recrystallization to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?
- Primary Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the methoxyphenyl and dioxidoisothiazolidin groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
- Resolving Ambiguities : X-ray crystallography or 2D NMR (e.g., COSY, HSQC) clarifies conformational isomerism in the isothiazolidin ring .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Initial Assays :
- Kinase Inhibition : Testing against cyclin-dependent kinases (CDKs) due to structural similarity to known kinase inhibitors (e.g., IC determination via fluorescence polarization) .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to identify apoptosis induction .
- Solubility and Stability : PBS buffer (pH 7.4) and simulated gastric fluid studies to assess drug-likeness .
Advanced Questions
Q. How can synthetic yield be improved while minimizing side reactions in the final amidation step?
- Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation (e.g., 30 min at 100°C vs. 12 hours conventional) .
- Protecting Groups : Use of Fmoc or Boc groups to prevent undesired nucleophilic attack during amide coupling .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective C–N bond formation .
- Table: Yield Comparison Under Different Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional (DMF, 24h) | 45 | 90 |
| Microwave (DMF, 30min) | 68 | 95 |
| Pd/C Catalyst (THF, 6h) | 72 | 97 |
Q. How should researchers address contradictory data in biological activity across different assay platforms?
- Root Cause Analysis :
- Assay Variability : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolic Interference : Test metabolites via LC-MS to rule out off-target effects .
- Cell Line Specificity : Compare results across multiple lines (e.g., HEK293 vs. primary cells) to identify context-dependent activity .
- Case Study : Discrepancies in CDK2 inhibition (IC = 0.5 μM in biochemical assays vs. 5 μM in cellular assays) may stem from poor membrane permeability, addressed via prodrug strategies .
Q. What computational methods are suitable for predicting target interactions, and how do they align with experimental data?
- Approaches :
- Molecular Docking (AutoDock Vina) : Models binding to CDK2 ATP-binding pockets, highlighting key hydrogen bonds with Glu81 and Lys89 .
- MD Simulations (GROMACS) : Assesses stability of the dioxidoisothiazolidin moiety in hydrophobic pockets over 100 ns trajectories .
- Validation : Overlay docking poses with X-ray co-crystal structures of analogous inhibitors (e.g., PubChem CID 11433172) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency against specific kinase targets?
- SAR Design :
- Core Modifications : Replace biphenyl with naphthyl groups to increase hydrophobic interactions .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) on the methoxyphenyl ring to enhance kinase binding .
- Table: SAR Trends for Analogous Compounds
| Modification | CDK2 IC (μM) | Solubility (μg/mL) |
|---|---|---|
| Parent Compound | 0.5 | 10 |
| Biphenyl → Naphthyl | 0.3 | 8 |
| -OCH → -NO | 0.2 | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
